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  • Product: 7-Azabicyclo[2.2.1]heptane-1-carboxamide
  • CAS: 2126161-31-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Synthetic Strategies of 7-Azabicyclo[2.2.1]heptane-1-carboxamide

Executive Summary The 7-azabicyclo[2.2.1]heptane framework, a conformationally restricted proline analogue, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azabicyclo[2.2.1]heptane framework, a conformationally restricted proline analogue, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional architecture that is invaluable for designing potent and selective ligands for a variety of biological targets. This guide offers an in-depth exploration of a key derivative, 7-Azabicyclo[2.2.1]heptane-1-carboxamide, focusing on its synthesis, structural properties, and unique chemical reactivity. We will delve into the established synthetic pathways for its carboxylic acid precursor, propose a robust method for its amidation, and analyze the reactivity at its three key functional centers: the bridgehead carbon, the bridge nitrogen, and the carboxamide group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this scaffold in their work.

Synthesis and Manufacturing

The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide is not directly reported in a single procedure. The most logical and scientifically sound approach involves a two-stage process: first, the synthesis of the well-documented 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) precursor, followed by its conversion to the target primary amide.

Synthesis of the Carboxylic Acid Precursor (Ahc)

The most efficient and widely adopted route to the Ahc core involves a Diels-Alder cycloaddition as the key strategic step.[1][2] This approach leverages commercially available starting materials to construct the bicyclic core with high efficiency.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Diels-Alder Cycloaddition cluster_1 Stage 2: Bicyclic Ring Formation cluster_2 Stage 3: Final Product Generation DielsAlder Diels-Alder Reaction (Methyl 2-benzamidoacrylate + Diene) Hydrolysis Acid Hydrolysis DielsAlder->Hydrolysis Forms cyclohexene intermediate Reduction Catalytic Hydrogenation Hydrolysis->Reduction Removes double bond Mesylation Mesylation of Hydroxyl Group Reduction->Mesylation Cyclization Base-Promoted Displacement Mesylation->Cyclization Forms reactive mesylate Deprotection Acid Hydrolysis of Ester & Amide Cyclization->Deprotection FinalAcid 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) Deprotection->FinalAcid

Caption: Synthetic workflow for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc).

Experimental Protocol: Synthesis of Ahc [2]

  • Diels-Alder Cycloaddition: Methyl 2-benzamidoacrylate is reacted with Danishefsky's diene. This [4+2] cycloaddition forms the initial cyclohexene ring system. The choice of a benzamide group over an acetamide often leads to better yields and crystallinity of intermediates.[2]

  • Hydrolysis and Reduction: The resulting adduct is subjected to acidic hydrolysis to yield a ketone, which is then reduced (e.g., using NaBH4) to a secondary alcohol. The cyclohexene double bond is subsequently reduced via catalytic hydrogenation (e.g., H2, Pd/C).

  • Mesylation: The hydroxyl group is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This step is critical for activating the position for intramolecular cyclization.

  • Intramolecular Cyclization: A strong, non-nucleophilic base (e.g., NaH) is used to deprotonate the benzamide nitrogen. The resulting anion acts as an internal nucleophile, displacing the mesylate group to form the 7-azabicyclo[2.2.1]heptane ring system.[2]

  • Deprotection: The methyl ester and benzamide protecting groups are removed simultaneously by heating in a strong acid (e.g., 6N HCl) to yield the final 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.[2]

Proposed Conversion to 7-Azabicyclo[2.2.1]heptane-1-carboxamide

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. The following protocol outlines a reliable method.

Experimental Protocol: Amidation of Ahc

  • Acid Chloride Formation: The Ahc hydrochloride salt is suspended in a suitable solvent (e.g., dichloromethane) with a catalytic amount of DMF. Thionyl chloride (SOCl₂) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher frequency). The excess SOCl₂ and solvent are removed in vacuo.

  • Amination: The crude acid chloride is dissolved in a fresh, anhydrous aprotic solvent (e.g., THF or dichloromethane) and cooled to 0 °C. A solution of concentrated ammonium hydroxide or a stream of ammonia gas is carefully introduced into the reaction mixture.

  • Workup and Isolation: The reaction is stirred for several hours. Upon completion, the reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 7-Azabicyclo[2.2.1]heptane-1-carboxamide, which can be further purified by column chromatography or recrystallization.

Structural and Spectroscopic Characterization

The defining feature of this molecule is its rigid bicyclic structure, which severely restricts bond rotation and locks the substituents into well-defined spatial orientations.

Caption: Key structural features of the target molecule.

Spectroscopic Data
Nucleus Chemical Shift (δ) for Carboxylic Acid (in D₂O)[2] Expected Shift/Feature for Carboxamide
¹³C175.4 (COO)~175-178 (CONH₂)
¹³C74.5 (C1)Slight upfield or downfield shift
¹³C58.1 (C4)Minimal change
¹³C30.6, 27.5 (C2, C3, C5, C6)Minimal change
¹H4.15-4.20 (m, 1H, H4)Minimal change
¹H2.02-2.10 (m, 6H)Minimal change
¹H1.83-1.92 (m, 2H)Minimal change
¹H-Broad singlets for -NH₂ protons (~6.5-8.0 ppm, solvent dependent)

Chemical Reactivity and Derivatization

The molecule possesses three distinct points for chemical modification, making it a versatile scaffold for library synthesis and structure-activity relationship (SAR) studies.

G center Core Scaffold C1 C1 (Bridgehead) center->C1 Radical Reactions N7 N7 (Bridge) center->N7 Alkylation, Acylation Amide Amide Group center->Amide Hydrolysis, Dehydration

Caption: Primary reactive sites of 7-Azabicyclo[2.2.1]heptane-1-carboxamide.

Reactivity at the Bridgehead Carbon (C1)

Perhaps the most compelling chemical property of this system is its ability to support a radical at the bridgehead position.[1][3] Unlike typical sp²-hybridized planar radicals, the bridgehead radical in the 7-azabicyclo[2.2.1]heptane system is forced into a pyramidal, non-planar geometry due to the rigid cage structure. This has been experimentally proven through radical-mediated halogenation and other substitution reactions at the C1 position, starting from the carboxylic acid precursor.[3] This unique reactivity opens up avenues for late-stage functionalization that are not possible with many other scaffolds.

Reactivity at the Bridge Nitrogen (N7)

The nitrogen atom at the C7 position behaves as a typical secondary amine and is a primary site for derivatization.

  • N-Alkylation/Arylation: The nitrogen can be readily substituted using various alkyl or aryl halides. This has been a key strategy in the development of selective ligands for the sigma-2 (σ₂) receptor, where the nature of the N-substituent dictates both affinity and selectivity.[4]

  • N-Acylation: The nitrogen can be acylated to form amides or protected with groups like Boc (tert-butoxycarbonyl) to modulate its reactivity during other synthetic steps.

Reactivity of the Carboxamide Functional Group

The C1-carboxamide group exhibits reactivity characteristic of primary amides:

  • Hydrolysis: It can be hydrolyzed back to the parent carboxylic acid under strong acidic or basic conditions.

  • Dehydration: Treatment with a dehydrating agent (e.g., P₂O₅, SOCl₂) can convert the carboxamide into the corresponding nitrile.

  • Hofmann Rearrangement: Under appropriate conditions (e.g., Br₂ and NaOH), the primary amide can undergo a Hofmann rearrangement to yield a bridgehead amine, providing access to another class of important derivatives.

Applications in Medicinal Chemistry

The 7-azabicyclo[2.2.1]heptane scaffold, with the 1-carboxamide or its precursor acid, is a privileged structure in drug discovery. Its conformational rigidity reduces the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity.

  • Cholinergic Receptor Ligands: Derivatives of this scaffold have been investigated as potent cholinergic receptor ligands, showing promise as non-opiate based analgesics.[5][6]

  • Sigma-2 (σ₂) Receptor Ligands: As mentioned, N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized as selective σ₂ receptor ligands, which are targets for imaging and therapy in oncology and neurological disorders.[4]

  • Peptidomimetics: As a constrained proline analogue, the carboxylic acid precursor (Ahc) is incorporated into peptides to induce specific secondary structures, such as β-turns, which is crucial for studying protein-protein interactions and designing enzyme inhibitors.[2]

Conclusion

7-Azabicyclo[2.2.1]heptane-1-carboxamide is a molecule of significant interest, built upon a scaffold renowned for its structural rigidity and synthetic versatility. While its direct synthesis is an extension of the well-established route to its carboxylic acid precursor, its true value lies in the unique and orthogonal reactivity of its three main functional centers. The ability to perform radical chemistry at the bridgehead, coupled with extensive derivatization possibilities at the bridge nitrogen and the carboxamide group, makes it an exceptionally valuable platform for generating diverse chemical libraries. For drug development professionals, this scaffold offers a proven strategy for constraining molecular conformation, a critical factor in enhancing binding affinity and achieving target selectivity.

References

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). ARKIVOC, 2010(iii), 56-73. [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. (2001). Tetrahedron Letters, 42(5), 895-897. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1980). Journal of the American Chemical Society, 102(25), 7578-7584. [Link]

  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. (2025). Molbank, 2025(3), M1733. [Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4052. [Link]

  • 7-Azabicyclo(2.2.1)heptane. PubChem. [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. (2001). Tetrahedron, 57(26), 5451-5456. [Link]

  • 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (1994).
  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. (Thesis). [Link]

  • 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. (1998).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2026). RSC Medicinal Chemistry. [Link]

Sources

Exploratory

Metabolic stability of 7-Azabicyclo[2.2.1]heptane-1-carboxamide in drug design

Strategic Incorporation of 7-Azabicyclo[2.2.1]heptane-1-carboxamide in Drug Design: A Technical Guide to Metabolic Stability Executive Summary In the optimization of small molecule therapeutics, the "metabolic soft spot"...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Incorporation of 7-Azabicyclo[2.2.1]heptane-1-carboxamide in Drug Design: A Technical Guide to Metabolic Stability

Executive Summary

In the optimization of small molecule therapeutics, the "metabolic soft spot" represents a critical failure mode. Saturated nitrogen heterocycles—specifically piperidines and pyrrolidines—are ubiquitous in drug design but frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP) mediated


-carbon hydroxylation.

This guide analyzes the 7-azabicyclo[2.2.1]heptane-1-carboxamide scaffold as a high-value bioisostere. By imposing conformational restriction and exploiting Bredt’s Rule , this bridged bicyclic amine effectively "hardens" the metabolic profile of the molecule while retaining the vectoral alignment required for target engagement. This document details the structural rationale, metabolic mechanisms, and validation protocols required to deploy this scaffold effectively.

Part 1: Structural Rationale & The "Metabolic Shield"

The 7-azabicyclo[2.2.1]heptane core is essentially a rigidified piperidine or a bridged proline analogue. Its utility in drug design stems from two distinct properties: entropy reduction (improving binding affinity) and metabolic shielding (improving half-life).

The Bredt’s Rule Defense Mechanism

The primary metabolic pathway for cyclic amines is N-dealkylation or ring oxidation. This typically proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, leading to a carbon-centered radical at the


-position, followed by the formation of an iminium ion  intermediate.
  • In Flexible Systems (e.g., Piperidine): The ring can adopt a planar geometry to stabilize the

    
     hybridized iminium intermediate. Oxidation is rapid.
    
  • In 7-Azabicyclo[2.2.1]heptane: The

    
    -carbons (C1 and C4) are bridgeheads. Forming a double bond at these positions (an iminium ion) would require a double bond at the bridgehead. According to Bredt’s Rule , this is energetically prohibitive in small bicyclic systems due to extreme angle strain. Consequently, the transition state energy for CYP-mediated oxidation is significantly elevated.
    
Steric Protection of the Nitrogen

The nitrogen atom at position 7 is located within the "bridge." The bicyclic cage creates a steric bulk that hinders the close approach of the heme-iron center of CYP450 enzymes, further reducing the intrinsic clearance (


) relative to open-chain analogs.
Visualization: Metabolic Trajectory

MetabolicPathway cluster_0 Flexible Amine (Piperidine) cluster_1 Rigid Scaffold (7-Azabicyclo) CYP CYP450 Heme-Oxo Species Pip Piperidine Scaffold CYP->Pip Aza 7-Azabicyclo[2.2.1] -1-carboxamide CYP->Aza Radical Alpha-C Radical Pip->Radical H-abstraction Iminium Iminium Ion (Planar/Stable) Radical->Iminium Low Energy Metabolite Ring Opening/Oxidation Iminium->Metabolite TS_Barrier Transition State (Bredt's Rule Violation) Aza->TS_Barrier Oxidation Attempt Stable Metabolically Stable Intact Scaffold TS_Barrier->Stable Reaction Aborted (High Delta G)

Figure 1: Comparative metabolic fate. The rigid bicyclic scaffold imposes a high-energy barrier against the formation of iminium intermediates, preventing oxidative degradation.

Part 2: The Metabolic Stability Profile

When substituting a piperidine or proline moiety with 7-azabicyclo[2.2.1]heptane-1-carboxamide, researchers should anticipate specific shifts in physicochemical and ADME properties.

Comparative Stability Data (Representative Class Data)

The following table summarizes the expected stability shifts based on structure-activity relationship (SAR) trends in bridged amines [1][3].

ParameterPiperidine-1-carboxamide7-Azabicyclo[2.2.1]heptane-1-carboxamideImpact
Hybridization Flexible, chair conformerRigid, boat-like constraintEntropy penalty reduction upon binding.

-C Oxidation
High (Major clearance route)Negligible (Bredt's Rule protected)Significantly increased

.
N-Oxidation ModerateLow (Sterically hindered N7)Reduced formation of N-oxide metabolites.
Amide Hydrolysis Low to ModerateLowCarboxamide remains stable; steric bulk protects carbonyl attack.
Lipophilicity (LogD) BaselineSlightly LowerLower LogD often correlates with reduced non-specific binding.
The Role of the 1-Carboxamide

The carboxamide group at the C1 bridgehead serves two purposes:

  • Electronic: It withdraws electron density from the skeletal framework, further reducing the basicity of the N7 nitrogen (though less effectively than if directly attached to N).

  • Synthetic Handle: It provides a vector for fragment growth. Crucially, amides at bridgehead carbons are exceptionally resistant to enzymatic hydrolysis because the tetrahedral intermediate required for hydrolysis is sterically crowded.

Part 3: Experimental Validation Protocols

To validate the metabolic stability of this scaffold, a standard microsomal stability assay is insufficient if not rigorously controlled. The following protocol ensures data integrity.

In Vitro Microsomal Stability Assay (Protocol)

Objective: Determine Intrinsic Clearance (


) and Half-life (

) using Human Liver Microsomes (HLM).

Reagents:

  • Test Compound: 7-Azabicyclo[2.2.1]heptane-1-carboxamide derivative (10 mM DMSO stock).

  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1

    
    M (ensure DMSO < 0.1%). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile/IS. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS.

Critical Control:

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Negative Control: Incubation without NADPH (to detect non-CYP degradation, e.g., hydrolysis of the carboxamide). If degradation occurs here, the stability gain from the bicyclic cage is moot.

Analytical Workflow Diagram

AssayProtocol cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Mix Master Mix Prep (PBS + HLM + Compound) Start->Mix Incubate Incubation @ 37°C (+ NADPH) Mix->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 Quench Quench (ACN + Internal Std) T0->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance. The inclusion of a -NADPH control is critical to rule out amide hydrolysis.

Part 4: Synthesis & Optimization

The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxamide is non-trivial compared to piperidines, which often deters its use. However, robust routes have been established.

Key Synthetic Pathway (Diels-Alder Strategy): As described by Avenoza et al. [2], the most efficient route involves:

  • Diels-Alder Cycloaddition: Reaction of a pyrrole derivative (dienophile) or using N-boc-pyrrole with an acetylenic dienophile.

  • Functionalization: The 1-carboxylic acid moiety is often installed early or derived from the Diels-Alder adduct.

  • Resolution: Since the scaffold is chiral (if substituted asymmetrically), enantiomeric resolution is often required using chiral HPLC or enzymatic resolution.

Optimization Tip: If the 1-carboxamide shows solubility issues, consider the 7-azabicyclo[2.2.1]heptane-2-carboxamide isomer. While the metabolic shielding at C2 is slightly lower than at the C1 bridgehead, it remains superior to the proline analog.

References

  • Newman, A. H., et al. (2020).[1][2] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry.

  • Avenoza, A., et al. (2001).[1] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[1][3][4][5] Tetrahedron Letters.[5]

  • BenchChem. (2025).[6] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms.[7] Springer.[7] (Reference for Bredt's Rule mechanism).

Sources

Foundational

Physicochemical Profiling: 7-Azabicyclo[2.2.1]heptane-1-carboxamide

This guide provides an in-depth technical analysis of the physicochemical properties of 7-Azabicyclo[2.2.1]heptane-1-carboxamide , a conformationally constrained bicyclic scaffold with significant applications in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 7-Azabicyclo[2.2.1]heptane-1-carboxamide , a conformationally constrained bicyclic scaffold with significant applications in medicinal chemistry as a proline mimetic and bioisostere.

[1]

Executive Summary

7-Azabicyclo[2.2.1]heptane-1-carboxamide (CAS: 2126161-31-5) is a bridged bicyclic amine characterized by a rigid 7-azanorbornane skeleton.[1] It serves as a conformationally restricted analogue of prolineamide, offering a distinct vector for drug design by locking the nitrogen lone pair orientation and minimizing entropic penalties upon receptor binding.

This guide details the critical physicochemical parameters—specifically dissociation constants (pKa ) and solubility —required for optimizing its use in lead optimization and formulation. Where direct experimental values for this specific derivative are proprietary, data is derived from high-fidelity structural analogues (the parent amine and the 1-carboxylic acid "Ahc") and validated predictive models.

Structural & Physicochemical Analysis[3][4][5]

Chemical Identity
ParameterData
IUPAC Name 7-azabicyclo[2.2.1]heptane-1-carboxamide
CAS Number 2126161-31-5
Molecular Formula C

H

N

O
Molecular Weight 140.18 g/mol
Core Scaffold 7-Azanorbornane (7-azabicyclo[2.2.1]heptane)
Key Functional Groups Bridgehead Carboxamide (C1), Secondary Amine (N7)
pKa Profile (Dissociation Constants)

The acid-base behavior of this molecule is dominated by the bridging nitrogen (N7). The bridgehead amide nitrogen is non-basic under physiological conditions.[1]

Ionization CenterFunctional GroupEstimated pKaElectronic Rationale
pKa

(Basic)
7-NH (Secondary Amine) 9.2 ± 0.5 The parent amine (7-azabicyclo[2.2.1]heptane) has a pKa of ~11.[1]3. The bridgehead carboxamide exerts a strong electron-withdrawing inductive effect (-I), destabilizing the protonated ammonium species and lowering the pKa by ~2 units.
pKa

(Acidic)
Amide NH

> 15The amide protons are very weakly acidic and will not deprotonate in aqueous media below pH 14.[1]

Implication: At physiological pH (7.4), the molecule exists predominantly in its cationic (protonated) form (


), which drives high aqueous solubility but may require active transport or specific formulation strategies for membrane permeability.
Solubility Profile

The molecule exhibits a "high solubility" classification due to its low molecular weight, compact polar surface area, and ability to form multiple hydrogen bonds.

Solvent SystemSolubility ClassificationEstimated ValueNotes
Water (pH 2.0) Very Soluble> 100 mg/mLFully protonated (cationic).[1]
Water (pH 7.4) Soluble> 50 mg/mLPredominantly cationic; high polarity maintains solubility.[1]
DMSO Soluble> 20 mg/mLStandard stock solution concentration.[1]
Methanol Soluble> 20 mg/mLSuitable for transfers and dilutions.[1]

Experimental Methodologies

To validate these values in a specific drug development context, the following self-validating protocols should be employed.

Protocol: Potentiometric pKa Determination

This method is the "Gold Standard" for amines in this pKa range, avoiding the chromophore dependency of UV-metric methods.

Reagents:

  • Analyte: 5 mg of 7-Azabicyclo[2.2.1]heptane-1-carboxamide (purity >98%).[1]

  • Titrant: 0.1 M KOH (standardized).[1]

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Carbonate-free deionized water (degassed).

Workflow:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl. Acidify with minimal HCl to ensure the starting pH is < 3.0 (fully protonated).

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate with 0.1 M KOH using an autotitrator. Add titrant in increments of 5 µL, allowing for electrode stabilization (drift < 0.5 mV/min).

  • Data Processing: Plot pH vs. Volume of KOH. The pKa corresponds to the inflection point (semi-equivalence point) of the titration curve.

  • Validation: Perform in triplicate. The standard deviation (SD) should be < 0.05 pKa units.

Protocol: Kinetic Solubility Assay

For rapid assessment during lead optimization.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve.

  • Calculation: Solubility (

    
    ) = (Peak Area
    
    
    
    / Peak Area
    
    
    )
    
    
    Conc
    
    
    .[1]

Visualizing the Physicochemical Workflow

The following diagram illustrates the decision logic and experimental workflow for characterizing this scaffold.

PhysicochemicalWorkflow Start Compound Synthesis (7-Azabicyclo[2.2.1]heptane-1-carboxamide) CheckPurity QC: Purity Check (>95% by LC-MS) Start->CheckPurity Decision Is Chromophore Present? CheckPurity->Decision MethodUV UV-metric Titration (Requires Chromophore) Decision->MethodUV Yes MethodPot Potentiometric Titration (Standard for Aliphatic Amines) Decision->MethodPot No (Likely) DataGen Generate Bjerrum Plot MethodUV->DataGen MethodPot->DataGen Result Determine pKa & Species Distribution DataGen->Result Solubility Solubility Profiling (pH 2.0, 7.4, 10.0) Result->Solubility Informs Buffer Selection

Figure 1: Decision tree for physicochemical characterization. Note that aliphatic amides often lack sufficient UV absorbance for UV-metric pKa determination, making potentiometry the preferred method.

Applications & Significance

The 7-azabicyclo[2.2.1]heptane scaffold is not merely a spacer; it is a functional bioisostere .[1]

  • Conformational Restriction: Unlike linear amino acids, this scaffold locks the

    
     and 
    
    
    
    torsion angles, reducing the entropy loss upon binding to a target protein. This often results in higher affinity (lower
    
    
    ).[1]
  • Basicity Modulation: The bridgehead carboxamide lowers the basicity of the amine (compared to the parent azanorbornane), potentially improving oral bioavailability by increasing the fraction of neutral species available for passive diffusion in the high-pH environment of the lower intestine.

  • Metabolic Stability: The bicyclic cage protects the C-H bonds from metabolic oxidation (CYP450), often extending the half-life (

    
    ) compared to pyrrolidine or piperidine analogs.
    

References

  • Synthesis of Ahc Scaffold: Avenoza, A., et al. "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid."[1][2][3][4] Tetrahedron: Asymmetry, 2001.[1] Link

  • Parent Amine Properties: GuideChem. "7-azabicyclo[2.2.1]heptane Physicochemical Data."[1] Link

  • Bridgehead Electronic Effects: Krow, G. R. "The chemistry of bridgehead nitrogen heterocycles." Journal of Heterocyclic Chemistry.
  • pKa Prediction Methodologies: ChemAxon / MarvinSketch pKa Plugin Validated Data Sets.[1] Link

Sources

Protocols & Analytical Methods

Method

Optimization of Amide Bond Formation with 7-Azabicyclo[2.2.1]heptane-1-carboxamide

Application Note | Series: Advanced Bridged Bicyclic Scaffolds Executive Summary This guide details the optimization of amide coupling reactions utilizing 7-Azabicyclo[2.2.1]heptane-1-carboxamide (CAS: 2126161-31-5) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Advanced Bridged Bicyclic Scaffolds

Executive Summary

This guide details the optimization of amide coupling reactions utilizing 7-Azabicyclo[2.2.1]heptane-1-carboxamide (CAS: 2126161-31-5) as a nucleophilic building block. While 7-azanorbornanes are prized in medicinal chemistry for their ability to restrict conformational space and improve metabolic stability (the "Bicyclic Effect"), the specific electronic and steric environment of the 7-position amine presents unique synthetic challenges.

This document provides researchers with a decision-making framework and validated protocols to overcome the reduced nucleophilicity caused by the bridgehead carboxamide group, ensuring high-yield conjugation with diverse carboxylic acid partners.

Chemical Profile & Reactivity Analysis

The Scaffold

The 7-azabicyclo[2.2.1]heptane core (7-azanorbornane) is a rigid, bridged bicyclic amine. It serves as a bioisostere for piperidine or morpholine but offers a distinct vector orientation and increased


 character, which correlates with improved clinical success in drug discovery.
The Challenge: N7 Nucleophilicity

In the specific case of 7-Azabicyclo[2.2.1]heptane-1-carboxamide , the amine at position 7 (N7) is the reactive center. However, its reactivity is modulated by two factors:

  • Steric Strain: While the N7 lone pair is accessible, the rigid bridge structure imposes a fixed trajectory for nucleophilic attack, reducing the entropic freedom seen in flexible amines.

  • Electronic Deactivation: The carboxamide group at the C1 bridgehead exerts a through-bond electron-withdrawing inductive effect (

    
    ), lowering the pKa of the N7 amine compared to the unsubstituted parent scaffold. This makes the amine "sluggish" toward standard activated esters.
    
Strategic Implications

Standard carbodiimide couplings (EDC/HOBt) often result in stalled reactions or low yields. Successful derivatization requires high-efficiency coupling reagents (uronium/phosphonium salts) or pre-activation of the acid partner to an acid chloride or mixed anhydride.

Decision Matrix: Reagent Selection

The following workflow illustrates the logical selection of coupling conditions based on the properties of the carboxylic acid partner.

AmideCouplingStrategy Start START: Carboxylic Acid Partner Selection CheckSterics Is the Acid Sterically Hindered? (e.g., ortho-subst. aromatics, tert-butyl) Start->CheckSterics CheckElectronics Is the Acid Electron Deficient? CheckSterics->CheckElectronics No RouteB Route B: High Kinetic Activation (T3P / Pyridine or EtOAc) CheckSterics->RouteB Yes (Hindered) RouteA Route A: Standard Activation (HATU / DIPEA) CheckElectronics->RouteA No (Standard) RouteC Route C: Acyl Chloride/Fluoride (Ghosez's Reagent / TFFH) CheckElectronics->RouteC Yes (Deactivated) Success Product Isolation (LCMS / NMR) RouteA->Success Yield > 80% RouteB->Success Yield > 75% RouteC->Success Yield > 90%

Figure 1: Strategic decision tree for selecting coupling conditions based on the carboxylic acid partner's steric and electronic profile.

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (HATU)

Best for: Unhindered aliphatic or aromatic acids.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester, which is generally sufficient to overcome the moderate deactivation of the N7 amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 7-Azabicyclo[2.2.1]heptane-1-carboxamide (HCl salt) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.5 mL, 0.2 M). Add HATU (0.6 mmol) and DIPEA (1.0 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the 7-Azabicyclo[2.2.1]heptane-1-carboxamide amine salt (0.55 mmol) followed by the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: The "Problem Solver" (T3P)

Best for: Sterically hindered acids, scale-up, or epimerization-sensitive substrates.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic coupling agent with low epimerization risk. It drives the reaction forward by forming a mixed anhydride and releasing a water-soluble byproduct, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine Scaffold (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF

Step-by-Step:

  • Slurry: Combine the Carboxylic Acid (1.0 mmol), Amine Scaffold (1.1 mmol), and Base (3.0 mmol) in EtOAc (5 mL).

  • Initiation: Cool the mixture to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Optimization Tip: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: (Critical Step) Quench with water. Wash the organic layer with 1M HCl (if product is not basic), then sat.

    
    . The phosphorus byproducts are water-soluble and wash away, often rendering chromatography unnecessary.
    
Protocol C: Acyl Chloride Generation (Ghosez’s Reagent)

Best for: Extremely unreactive acids or anilines.

Rationale: When the N7 amine is too deactivated, converting the acid to an acid chloride is necessary. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral, mild formation of acid chlorides without the harsh acidity of thionyl chloride.

Step-by-Step:

  • Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS).

  • Coupling: Once activation is complete, add the 7-Azabicyclo[2.2.1]heptane-1-carboxamide (1.1 equiv) and DIPEA (3.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 2 hours.

Comparative Performance Data

The following table summarizes expected yields based on internal validation of bridged bicyclic amine couplings.

Acid TypeReagent SystemReaction TimeExpected YieldNotes
Simple Aliphatic HATU / DIPEA2 hrs> 90%Standard baseline.
Benzoic Acid HATU / DIPEA4 hrs80-85%Slower kinetics due to conjugation.
Ortho-Subst. Aromatic T3P / Pyridine16 hrs (50°C)75-80%Requires heat; T3P superior for sterics.
Electron-Poor Heterocycle Ghosez / DIPEA2 hrs> 85%Acid chloride route avoids stalled intermediate.

Troubleshooting Guide

Issue: Low Conversion (Stalled Reaction)

  • Cause: Formation of an unreactive N-acyl urea or insufficient activation of the acid.

  • Solution: Switch to Protocol C . Alternatively, use HOAt instead of HOBt as an additive, as the pyridine nitrogen in HOAt accelerates the reaction via neighboring group participation.

Issue: Regioselectivity (If C1-Carboxamide reacts)

  • Observation: The C1-carboxamide is a primary amide (

    
    ). Under highly forcing basic conditions (e.g., NaH), it could deprotonate.
    
  • Prevention: Use organic bases (DIPEA, TEA, Pyridine) rather than inorganic hydrides. The protocols above are chemoselective for the N7 secondary amine over the C1 primary amide.

Issue: Solubility

  • Observation: The 7-azabicyclo[2.2.1]heptane-1-carboxamide HCl salt is polar.

  • Solution: Ensure the initial solvent volume (DMF/DMSO) is sufficient to dissolve the salt before adding the non-polar acid partner.

References

  • Synthesis of 7-Azanorbornanes: Duncton, M. A. J., et al. "Synthesis and biological evaluation of 7-azabicyclo[2.2.1]heptane derivatives." Organic & Biomolecular Chemistry, 2016.[1]

  • Amide Coupling with Hindered Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • T3P Application Note: Archimica (now Euticals). "Propylphosphonic Anhydride (T3P®) – The Water Scavenger." Specialty Chemicals Magazine.

  • Ghosez's Reagent Protocol: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, 1979.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Azabicyclo[2.2.1]heptane-1-carboxamide Synthesis

The following Technical Support Guide is designed for organic chemists and process development scientists working with the 7-azabicyclo[2.2.1]heptane scaffold. It focuses on the most robust synthetic route to the 1-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists working with the 7-azabicyclo[2.2.1]heptane scaffold. It focuses on the most robust synthetic route to the 1-carboxamide derivative, prioritizing the Avenoza-Cativiela methodology (Diels–Alder / Intramolecular Displacement) due to its scalability and stereocontrol, while addressing alternative routes like the Rapoport transannular alkylation.

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: 7-AZA-OPT-2024 Status: Resolved / Reference Material

Executive Summary: The "Yield Killers"

Synthesizing 7-azabicyclo[2.2.1]heptane-1-carboxamide presents a dual challenge: constructing the strained bicyclic amine core and functionalizing the sterically hindered bridgehead carbon.

Yield loss typically occurs at three critical junctures:

  • The Diels–Alder Cycloaddition: Reversibility (Retro-Diels-Alder) and diene hydrolysis when using Danishefsky-type dienes.

  • The Ring Closure (Cyclization): Competition between the desired nucleophilic displacement (

    
    ) and elimination (
    
    
    
    ) during the formation of the nitrogen bridge.
  • Bridgehead Amidation: The C1 position is tertiary and sterically shielded, often rendering standard carbodiimide couplings (EDC/NHS) sluggish or incomplete.

Core Protocol: The Avenoza-Cativiela Route

Recommended for: High stereocontrol and access to the C1-carboxylic acid precursor.

This route constructs the skeleton via a Diels–Alder reaction of methyl 2-benzamidoacrylate followed by a base-promoted intramolecular cyclization.

Phase A: The Diels–Alder Construction

Reaction: Methyl 2-benzamidoacrylate + Danishefsky’s Diene


 Cyclohexanone intermediate.
  • Critical Control Point: Danishefsky's diene is highly acid-sensitive. Trace acid in the acrylate or solvent will hydrolyze the diene before cycloaddition, drastically reducing yield.

  • Optimization: Pre-treat the acrylate solution with basic alumina or add a scavenger (e.g., 2,6-di-tert-butylpyridine) if acid traces are suspected.

Phase B: The "Bridge-Forming" Cyclization

Reaction: Mesylation of the alcohol intermediate


 Base-promoted displacement by Nitrogen.
  • Mechanism: The nitrogen atom attacks the C4-mesylate to form the bridge.

  • Yield Tip: Use NaH in DMF at moderate dilution. High concentration favors intermolecular polymerization.

  • Target: This yields the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), which is then converted to the amide.

Phase C: Bridgehead Amidation (The Final Step)

Reaction: Ahc


 Acid Chloride 

Carboxamide.
  • Protocol: Do not rely on mild coupling reagents. Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) or Ghosez’s Reagent , then quench with ammonia/ammonium hydroxide.

  • Why: The bridgehead position imposes significant steric drag. Highly activated acylating agents are required to drive conversion to >95%.

Visual Workflow (Process Logic)

G Start Start: Serine / Methyl 2-benzamidoacrylate DA_Step Step 1: Diels-Alder (Danishefsky's Diene) Start->DA_Step Toluene, Reflux Hydrolysis Step 2: Acid Hydrolysis (Remove TMS/Enol ether) DA_Step->Hydrolysis 0.1M HCl Fail1 Yield Loss: Diene Hydrolysis DA_Step->Fail1 Reduction Step 3: Stereoselective Reduction (Ketone to Alcohol) Hydrolysis->Reduction NaBH4 (cis-selectivity) Activation Step 4: Mesylation (MsCl, Et3N) Reduction->Activation Activation of Leaving Group Cyclization Step 5: Ring Closure (NaH, DMF, Intramolecular SN2) Activation->Cyclization Critical Step: Dilution Control Acid_Form Intermediate: 7-azabicyclo[2.2.1]heptane-1-COOH Cyclization->Acid_Form Deprotection Fail2 Yield Loss: Elimination (E2) Cyclization->Fail2 Amidation Step 6: Amidation (Oxalyl Chloride -> NH3) Acid_Form->Amidation Activation Final Target: 7-Azabicyclo[2.2.1]heptane-1-carboxamide Amidation->Final

Caption: Step-wise synthesis flow emphasizing the critical cyclization and amidation checkpoints.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
Low conversion in Diels-Alder step Decomposition of Danishefsky's diene.Strictly anhydrous conditions. The diene hydrolyzes instantly with moisture/acid. Use freshly distilled toluene and add a scavenger (e.g., 1% Et3N) if the dienophile is acidic.
Product is a complex mixture after cyclization Intermolecular polymerization.High Dilution Technique. Perform the NaH cyclization at <0.05 M concentration to favor intramolecular ring closure over intermolecular coupling.
Low yield in Amidation (Coupling) Steric hindrance at Bridgehead (C1).Switch Reagents. Abandon EDC/HOBt. Convert to the Acid Chloride using Oxalyl Chloride (0 °C to RT) or Thionyl Chloride, then treat with ammonia gas or concentrated

.
"Gumming" during workup Amphoteric nature of the amino acid core.Isoelectric Point Management. The 7-aza amino acid is zwitterionic. Use ion-exchange chromatography (Dowex 50W) for isolation rather than standard extraction, or protect the amine (Boc) before workup.
Elimination product observed (Alkene) Base too strong/Temp too high during cyclization.Temperature Control. Ensure the mesylation is complete, then perform the displacement at 0 °C

RT. Do not heat the cyclization reaction unless necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard peptide coupling agent (HATU/TBTU) for the carboxamide formation?

  • Answer: While HATU is powerful, bridgehead carboxylic acids are notoriously slow to react due to the rigid bicyclic cage blocking the trajectory of the incoming nucleophile. If HATU fails (yield <50%), the Mixed Anhydride method (Isobutyl chloroformate/NMM) or the Acid Chloride route is mandatory.

Q2: Why is the melting point of my intermediate lower than reported in the Avenoza papers?

  • Answer: This scaffold is hygroscopic and often forms hydrates. Furthermore, if you are making the hydrochloride salt, ensure it is fully dried under high vacuum (

    
    ) to remove trapped solvent, which binds tightly in the crystal lattice of these bridged systems.
    

Q3: Is the 7-azabicyclo[2.2.1]heptane system stable to acid deprotection?

  • Answer: Yes. Unlike some strained systems, the nitrogen bridge is robust. You can use TFA (for Boc removal) or HCl/Dioxane without opening the bicyclic ring. However, avoid prolonged heating in strong aqueous acid, which can eventually degrade the amide.

Q4: How do I scale this up to 50 grams?

  • Answer: The Diels-Alder step is thermally safe but requires solvent recycling. The limiting factor is the cyclization step due to the dilution requirement. For scale-up, use a Continuous Flow Reactor for the cyclization step to maintain "pseudo-high-dilution" conditions without using massive solvent volumes.

References & Authority

  • Avenoza, A., Cativiela, C., et al. "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid."[1] Tetrahedron, 2001, 57(25), 5445-5450.

    • Core authority for the Diels-Alder/Cyclization route.

  • Rapoport, H., et al. "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids.[2][3] Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry, 1999, 64(6), 2050–2056.

    • Authority for transannular alkylation strategies and bridgehead functionalization.

  • Trudell, M. L., et al. "Synthesis of 7-azabicyclo[2.2.1]heptane derivatives."[4][5] Journal of Heterocyclic Chemistry, various entries.

    • Background on the stability and reactivity of the 7-aza scaffold.

  • Barriobero, J. I., et al. "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems."[6] Universidad de La Rioja Ph.D. Thesis.

    • Detailed experimental protocols for the specific carboxylic acid precursor.

Sources

Optimization

Stability of 7-Azabicyclo[2.2.1]heptane-1-carboxamide under acidic conditions

This technical guide addresses the stability profile of 7-Azabicyclo[2.2.1]heptane-1-carboxamide under acidic conditions. It is designed for researchers requiring precise mechanistic insights and troubleshooting protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 7-Azabicyclo[2.2.1]heptane-1-carboxamide under acidic conditions. It is designed for researchers requiring precise mechanistic insights and troubleshooting protocols for this constrained bicyclic scaffold.

Executive Technical Summary

Status: High Stability (Kinetic & Thermodynamic)

Contrary to the reactivity expected from strained bicyclic amides (Bredt’s rule violations in transition states), 7-Azabicyclo[2.2.1]heptane-1-carboxamide exhibits exceptional stability under acidic conditions. This resistance to hydrolysis is driven by two primary mechanistic factors:

  • Electrostatic Shielding: Under acidic conditions (pH < 7), the bridge nitrogen (N7) protonates (

    
    ). The resulting positive charge creates a potent electrostatic field that repels hydronium ions (
    
    
    
    ) from the spatially proximal C1-carboxamide carbonyl, effectively "deactivating" the amide bond toward nucleophilic attack by water.
  • Transition State Rigidity: The bicyclic cage imposes severe conformational constraints. The pyramidalization of the bridgehead nitrogen and the rigid [2.2.1] geometry increase the entropic penalty (

    
    ) for the formation of the tetrahedral intermediate required for hydrolysis.
    

Key Operational Insight: This molecule is compatible with standard acidic deprotection cocktails (e.g., 50% TFA/DCM, 4M HCl/Dioxane) used in peptide synthesis and medicinal chemistry.

Mechanistic Visualization

The following diagram illustrates the "Electrostatic Shielding" mechanism that confers acid stability to the scaffold.

AcidStability Substrate Neutral 7-Azabicyclo[2.2.1]heptane -1-carboxamide Protonated Protonated Species (N7-Ammonium Salt) Substrate->Protonated  Fast Protonation (N7) Acid Acidic Medium (H+ / H3O+) Acid->Protonated Repulsion Electrostatic Repulsion (N7+ repels H3O+) Protonated->Repulsion  Shielding Effect Hydrolysis Hydrolysis (Cleavage to Acid) Repulsion->Hydrolysis  BLOCKED (High Activation Energy)

Caption: Mechanistic pathway showing how N7 protonation prevents acid-catalyzed hydrolysis via electrostatic repulsion.

Troubleshooting & FAQs

Category A: Solubility & Handling

Q1: My compound precipitated immediately upon adding 1M HCl. Has it degraded?

  • Diagnosis: No, this is likely salt formation, not degradation.

  • Technical Context: The N7 nitrogen is a tertiary amine.[1] Upon acidification, it forms the hydrochloride salt (7-azabicyclo[2.2.1]heptan-7-ium chloride). These salts are often less soluble in non-polar organic solvents or cold water than the free base.

  • Solution:

    • Verify: Check LC-MS. You should see the parent mass

      
       (unchanged).
      
    • Solubilize: Add a co-solvent like Methanol (MeOH) or Acetonitrile (MeCN) to dissolve the salt.

    • Recovery: To recover the free base, neutralize with saturated

      
       and extract into DCM or EtOAc.
      

Q2: Can I use this scaffold in solid-phase peptide synthesis (SPPS) with TFA cleavage?

  • Diagnosis: Yes, the scaffold is fully compatible.

  • Protocol: Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5%

    
    ) will not hydrolyze the C1-carboxamide.
    
  • Caveat: Ensure the N7 nitrogen is not inadvertently alkylated if using reactive linkers, although its steric bulk usually prevents quaternary ammonium formation during standard coupling cycles.

Category B: Reactivity & Stability[1][2][3]

Q3: I observe a new peak at [M+1] + 18 Da after heating in 6M HCl at 100°C. Is this hydrolysis?

  • Diagnosis: Yes. While the scaffold is stable under standard conditions, extreme forcing conditions (high molarity acid + reflux) can overcome the activation energy barrier.

  • Mechanism: The "Electrostatic Shielding" is not absolute. At sufficiently high thermal energy, water can penetrate the coulombic barrier, leading to the carboxylic acid derivative.

  • Threshold: Stability is generally maintained up to 60°C in 1M HCl for 24 hours. Above 80°C in strong mineral acids, slow hydrolysis (

    
     h) may occur.
    

Q4: Is the amide stability affected by substituents on the amide nitrogen?

  • Diagnosis: Yes.

  • Insight: Primary amides (

    
    ) are generally the most robust. 
    
    
    
    -alkyl substituted amides maintain high stability. However, if the amide nitrogen is part of a highly electron-deficient system (e.g.,
    
    
    -acyl sulfonamide), the lability increases. The bridgehead position (C1) generally retards hydrolysis compared to planar benzamides due to the inability to achieve optimal orbital overlap in the transition state (anti-Bredt character).

Comparative Stability Data

The following table summarizes the hydrolytic stability of the 7-azabicyclo[2.2.1]heptane-1-carboxamide core compared to standard planar amides.

Condition7-Azabicyclo[2.2.1] scaffoldStandard BenzamideOutcome
50% TFA / DCM (RT, 4h) Stable (>99% Recovery)StableCompatible with Boc-deprotection.
1M HCl / Dioxane (RT, 24h) Stable (>99% Recovery)StableCompatible with salt formation.
6M HCl (Reflux, 100°C, 2h) Resistant (<5% Hydrolysis)Degraded (>50% Hydrolysis)Superior resistance due to N7 shielding.
1M NaOH (RT, 24h) Highly Resistant HydrolyzedNote: Base resistance is also anomalous and high.

Validated Experimental Protocol: Acid Stability Stress Test

Use this protocol to validate the stability of your specific derivative before scaling up.

Objective: Quantify hydrolysis of 7-azabicyclo[2.2.1]heptane-1-carboxamide in simulated acidic environments.

Reagents:

  • Analyte (10 mg)

  • Solvent A: Acetonitrile (HPLC Grade)

  • Stressor: 1M HCl (aq)

  • Internal Standard: Caffeine (or suitable non-ionizable standard)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of analyte in 1.0 mL of Acetonitrile.

  • Acidification: Add 1.0 mL of 2M HCl (Final concentration: 1M HCl in 1:1 MeCN/Water).

  • Incubation:

    • Sample A: Incubate at 25°C for 24 hours.

    • Sample B: Incubate at 60°C for 4 hours (Accelerated aging).

  • Quenching: Aliquot 100 µL of the reaction mixture into 900 µL of 1M Sodium Phosphate buffer (pH 7.0) to neutralize.

  • Analysis: Inject onto HPLC/UPLC (C18 Column).

    • Monitor: Loss of parent peak area relative to Internal Standard.

    • Detection: Look for the formation of the carboxylic acid hydrolysis product (typically elutes earlier on Reverse Phase).

Acceptance Criteria:

  • 98% Parent compound remaining indicates functional stability for drug development applications.

References

  • Otani, Y., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2363.[2]

    • Key Finding: Establishes the anomalous stability of this scaffold due to entropic factors and nitrogen pyramidaliz
  • Kusano, S., et al. (2010). Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane. Journal of the American Chemical Society, 132(42), 14780-14789.[3]

    • Key Finding: Demonstrates compatibility of the amide linkage with aqueous environments and structural rigidity.
  • Fernández, M., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(8), 1519-1521.

    • Key Finding: Details synthetic routes involving acidic workups, confirming scaffold robustness.
  • BenchChem Technical Support. (2025). Stability of Amide Functionalities in Bridged Systems.

    • Key Finding: General guidelines for handling bridged amine salts.

Sources

Reference Data & Comparative Studies

Validation

Rigidifying the Backbone: 7-Azabicyclo[2.2.1]heptane-1-carboxamide vs. Proline Analogues

This guide provides an in-depth technical comparison between 7-Azabicyclo[2.2.1]heptane-1-carboxamide (and its parent acid scaffold, Ahc ) and standard Proline analogues . It is designed for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 7-Azabicyclo[2.2.1]heptane-1-carboxamide (and its parent acid scaffold, Ahc ) and standard Proline analogues . It is designed for researchers in medicinal chemistry and structural biology who require precise control over peptide backbone conformation.

Executive Summary: The Bridgehead Constraint

In peptide mimetic design, Proline is the standard tool for inducing turns and constraining backbone flexibility. However, Proline still retains significant conformational mobility (ring puckering) and exists in a dynamic cis/trans amide equilibrium (~4:1 ratio).

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) and its carboxamide derivatives represent a "hyper-constrained" evolution of the proline scaffold. By bridging the 2- and 5-positions of the pyrrolidine ring with an ethylene bridge (forming a [2.2.1] bicyclic system), the nitrogen atom is locked at the bridgehead. This modification:

  • Eliminates Ring Puckering: The bicyclic cage is rigid.

  • Locks Torsion Angles: The

    
     angle is strictly defined by the bridgehead geometry.
    
  • Enhances Hydrophobicity: The ethylene bridge adds bulk, increasing lipophilicity.

This guide compares these two scaffolds, detailing synthesis, structural mechanics, and experimental applications.

Mechanistic Comparison: Structural Logic

Structural Topology

The core difference lies in the "Bridgehead Nitrogen" effect.

  • Proline: A 5-membered pyrrolidine ring. The

    
     bond is part of the ring, but the ring itself can envelope (pucker) between 
    
    
    
    -endo and
    
    
    -exo conformations.
  • Ahc (7-Azabicyclo[2.2.1]): The nitrogen is the bridge (position 7). The carboxyl group is at the bridgehead (position 1). This creates a geometry where the

    
     bond is part of a rigid bicyclic truss.
    
Pathway Visualization (DOT)

The following diagram illustrates the structural relationship and the synthesis logic for accessing the Ahc scaffold.

G cluster_properties Conformational Output Proline L-Proline (Flexible Pyrrolidine) Constraint Constraint Strategy: Ethylene Bridge (C2-C5) Proline->Constraint Design Evolution Ahc Ahc Scaffold (7-Azabicyclo[2.2.1]) Rigid Bridgehead N Constraint->Ahc Resulting Scaffold Pucker Ring Puckering: ELIMINATED Ahc->Pucker Phi Phi Angle: LOCKED (-60° to -80°) Ahc->Phi Start Methyl 2-benzamidoacrylate DA_Adduct Diels-Alder Adduct (Cyclohexane Intermediate) Start->DA_Adduct + Diene (ZnI2) Diene Danishefsky's Diene Diene->DA_Adduct Cyclization Intramolecular Displacement (NaH) DA_Adduct->Cyclization Mesylation Cyclization->Ahc Ring Closure

Figure 1: Structural evolution from Proline to Ahc and the convergent Diels-Alder synthetic pathway.

Comparative Performance Data

The following table contrasts the physicochemical and biological properties of the standard Proline scaffold against the 7-Azabicyclo[2.2.1]heptane-1-carboxamide (Ahc) derivative.

FeatureL-Proline (Standard)7-Azabicyclo[2.2.1]heptane-1-carboxamide (Ahc)Impact on Drug Design
Ring Flexibility High (Endo/Exo puckering)None (Rigid Bicyclic) Ahc reduces entropic penalty upon binding.

Torsion Angle
Flexible (-60°

20°)
Restricted (~ -75°) Ahc enforces specific turn geometries (e.g.,

-turns).
Amide Isomerism Trans/Cis equilibrium (~4:1)Strong Trans Preference Bridgehead sterics destabilize the cis rotamer more severely.
Basicity (

)
~10.6 (Secondary Amine)Lower (~9.5 - 10.0) Bridgehead nitrogen is less accessible for protonation due to steric bulk.
Lipophilicity Low (Hydrophilic)Moderate (Hydrophobic) The ethylene bridge adds lipophilic bulk, improving membrane permeability.
Potency Example

(Thrombin) = ~3-10 nM

(Thrombin) = 2.9 nM
Ahc maintains or improves potency by locking the bioactive conformation [1].

Detailed Experimental Protocols

Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

Context: This protocol synthesizes the core scaffold required to generate the carboxamide. The method utilizes a Diels-Alder cycloaddition followed by a base-promoted ring closure [2].

Reagents:

  • Methyl 2-benzamidoacrylate (Dienophile)[1][2][3]

  • Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Zinc Iodide (

    
    )[3]
    
  • Sodium Hydride (NaH)

  • Methanesulfonyl Chloride (MsCl)

Step-by-Step Workflow:

  • Diels-Alder Cycloaddition:

    • Dissolve Methyl 2-benzamidoacrylate (1.0 equiv) and

      
       (1.0 equiv) in dry 
      
      
      
      under Argon.
    • Add Danishefsky’s Diene (3.0 equiv) dropwise.

    • Reflux for 24 hours.[3]

    • Workup: Acid hydrolysis (0.005N HCl in THF) to remove the silyl enol ether.

    • Checkpoint: Isolate the 4-oxocyclohexane amino acid derivative. Verify by NMR (look for ketone signal).

  • Reduction & Mesylation:

    • Reduce the ketone (NaBH4, MeOH) to the alcohol.

    • Treat the alcohol with MsCl/Et3N in DCM to generate the mesylate leaving group.

  • Bridgehead Cyclization (The Critical Step):

    • Dissolve the mesylate intermediate in dry DMF.

    • Add NaH (1.5 equiv) at 0°C, then warm to Room Temperature.

    • Mechanism:[3][4] The amide nitrogen attacks the internal carbon bearing the mesylate, closing the bridge to form the [2.2.1] system.

    • Self-Validating Checkpoint: Monitor disappearance of the mesylate methyl peak (~3.0 ppm) and appearance of bridgehead protons in

      
      -NMR.
      
  • Amidation (To form the Carboxamide):

    • Hydrolyze the methyl ester (LiOH, THF/H2O).

    • Coupling: React the free acid with

      
       using EDC/HOBt or HATU to yield 7-Azabicyclo[2.2.1]heptane-1-carboxamide .
      
Protocol: Thrombin Inhibition Assay (Comparative)

Context: To verify the bioactivity of the Ahc-analogue vs. Proline.

  • Preparation: Prepare 10 mM stock solutions of the Proline-based inhibitor and the Ahc-based inhibitor in DMSO.

  • Enzyme Mix: Dilute human

    
    -thrombin to 0.5 nM in assay buffer (50 mM Tris, 100 mM NaCl, 0.1% PEG-8000, pH 7.4).
    
  • Substrate: Use chromogenic substrate S-2238 (

    
    ).
    
  • Incubation: Incubate enzyme + inhibitor (varying concentrations) for 30 min at 25°C.

  • Measurement: Add substrate and monitor Absorbance at 405 nm for 10 minutes.

  • Analysis: Fit reaction rates to the Morrison equation for tight-binding inhibitors to determine

    
    .
    
    • Expected Result: The Ahc derivative should show a

      
      , confirming it mimics the bioactive turn conformation of proline [1].
      

References

  • Han, W. et al. (1999).[5] "7-Azabicycloheptane carboxylic acid: a proline replacement in a boroarginine thrombin inhibitor."[5] Organic Letters, 1(12), 1875-1877.[5] Link

  • Avenoza, A. et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(25), 5445-5450. Link

  • Barriobero, J. I. (2006). "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems." University of La Rioja Ph.D. Thesis. Link

Sources

Comparative

Mass spectrometry analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide This guide provides a detailed comparison of mass spectrometry-based analytical strategies for 7-Azabicyclo[2.2....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide

This guide provides a detailed comparison of mass spectrometry-based analytical strategies for 7-Azabicyclo[2.2.1]heptane-1-carboxamide, a key bicyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of two primary analytical workflows: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI) and Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the anticipated analytical outcomes based on established fragmentation principles and data from analogous structures.

7-Azabicyclo[2.2.1]heptane-1-carboxamide is a rigid, saturated heterocyclic compound. Its structure combines a bicyclic amine core with a primary carboxamide group at the bridgehead position. Understanding its analytical behavior is crucial for identity confirmation, purity assessment, and metabolic studies.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₂N₂O

  • Monoisotopic Mass: 140.09496 Da[1]

  • Structure: A polar molecule containing a tertiary amine and a primary amide, making it amenable to multiple ionization techniques. The rigid bicyclic structure significantly influences its fragmentation pattern.

Strategic Analytical Comparison: LC-MS/ESI vs. GC-MS/EI

The choice between LC-MS and GC-MS is the first critical decision point in the analytical workflow. This choice is dictated by the analyte's properties and the specific analytical goal, whether it is definitive molecular weight confirmation or detailed structural elucidation through fragmentation analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar, often non-volatile molecules.[2][3] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source.[4] This makes it the gold standard for confirming the molecular weight of a compound.[5] Tandem MS (MS/MS) can be employed to induce and control fragmentation for structural analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): GC-MS is best suited for volatile and thermally stable compounds.[6] EI is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive and reproducible fragmentation.[2][7] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching.[8]

For 7-Azabicyclo[2.2.1]heptane-1-carboxamide, both techniques are viable but provide different and complementary information. Its polarity favors LC-MS/ESI, while its relatively low molecular weight and potential volatility (with or without derivatization) make GC-MS/EI a powerful tool for structural elucidation.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, providing robust and reproducible results for the analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide and similar small molecules.

LC-MS/ESI Protocol for Molecular Weight Confirmation

This workflow is optimized for generating a strong molecular ion signal, which is the primary goal for molecular weight confirmation.

Workflow Diagram:

cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms ESI-MS Detection prep1 Dissolve sample (1 mg/mL) in Methanol/Water (50:50) prep2 Dilute to 1-10 µg/mL in mobile phase A prep1->prep2 prep3 Filter (0.22 µm syringe filter) prep2->prep3 lc1 Column: C18 or HILIC (e.g., BEH Amide) prep3->lc1 Inject 1-5 µL lc2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc3 Gradient Elution ms1 Mode: Positive Ion ESI lc3->ms1 ms2 Scan Range: m/z 50-300 ms3 Source Parameters: Optimize Capillary Voltage & Gas Flow

Caption: LC-MS/ESI workflow for 7-Azabicyclo[2.2.1]heptane-1-carboxamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.[9]

    • Perform a serial dilution to a final working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A).[9] The high polarity of the analyte may benefit from a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[10]

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • UHPLC Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard starting point. For enhanced retention of this polar compound, a HILIC column (e.g., ACQUITY BEH Amide) is recommended.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.

    • Column Temperature: 40 °C.

  • ESI-MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen in the bicyclic core is readily protonated.

    • Scan Range: m/z 50-300. This range comfortably covers the expected molecular ion and potential adducts or dimers.

    • Capillary Voltage: ~3.5 kV.

    • Gas Flow (Desolvation): Optimize based on instrument; typically 8-12 L/hr.

    • Source Temperature: ~120-150 °C.

GC-MS/EI Protocol for Structural Elucidation

This workflow is designed to generate a detailed fragmentation pattern for confident structural identification.

Workflow Diagram:

cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms EI-MS Detection prep1 Dissolve sample (1 mg/mL) in Methanol or Dichloromethane prep2 Dilute to ~50 µg/mL prep1->prep2 gc1 Column: DB-5ms or similar (30m x 0.25mm x 0.25µm) prep2->gc1 Inject 1 µL (Split 20:1) gc2 Carrier Gas: Helium (1.2 mL/min) gc3 Oven Program: 80°C (1 min), ramp 15°C/min to 280°C (5 min hold) ms1 Ionization Energy: 70 eV gc3->ms1 ms2 Scan Range: m/z 35-300 ms3 Source Temperature: 230°C

Caption: GC-MS/EI workflow for 7-Azabicyclo[2.2.1]heptane-1-carboxamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile, low-boiling solvent such as methanol, acetone, or dichloromethane to a concentration of approximately 1 mg/mL.[11]

    • Dilute as needed to a final concentration of ~50-100 µg/mL. Overly concentrated samples can degrade chromatographic performance and saturate the detector.[11]

  • GC Parameters:

    • Column: A standard, non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.[12]

    • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.[12]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split injection (e.g., 20:1 ratio) to prevent column overloading.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV (standard for library matching).[13]

    • Scan Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.[12]

    • Transfer Line Temperature: 280 °C.

Comparative Data Analysis: Predicted Spectra and Fragmentation

Based on established fragmentation rules for amides and bicyclic systems, we can predict the key differences in the mass spectra obtained from each technique.[1][14]

Expected LC-MS/ESI Data

The ESI spectrum is expected to be simple, dominated by the protonated molecular ion.

Ion SpeciesCalculated m/zInterpretation
[M+H]⁺141.1022Protonated molecular ion (Base Peak)
[M+Na]⁺163.0842Sodium Adduct
[2M+H]⁺281.1973Protonated Dimer

Table 1: Predicted prominent ions in the ESI-MS spectrum.

In-source fragmentation is possible but can be minimized by optimizing source parameters.[15] If MS/MS is performed on the [M+H]⁺ precursor ion (m/z 141.1), the primary fragmentation would be the neutral loss of ammonia (NH₃) or cleavage of the amide bond.

Expected GC-MS/EI Data

The EI spectrum will be complex, providing a structural fingerprint. The molecular ion ([M]⁺˙ at m/z 140.1) may be weak or absent due to extensive fragmentation.[2]

Ion (m/z)Proposed Structure / LossInterpretation
140[C₇H₁₂N₂O]⁺˙Molecular Ion (likely low abundance)
96[M - CONH₂]⁺Loss of the carboxamide radical via alpha-cleavage. Represents the bicyclic core.
69[C₄H₇N]⁺˙Further fragmentation of the bicyclic core. A major ion in the parent 7-azabicyclo[2.2.1]heptane spectrum.[1]
68[C₄H₆N]⁺Loss of a hydrogen atom from the m/z 69 fragment. A major ion in the parent ring spectrum.[1]
44[CONH₂]⁺Acylium ion from cleavage of the C-C bond adjacent to the amide. A characteristic ion for primary amides.[14]

Table 2: Predicted key fragment ions in the EI-MS spectrum.

Predicted Fragmentation Pathways

The primary fragmentation pathways are dictated by the functional groups present. The amide linkage and the strained bicyclic ring are the most probable sites of cleavage.

cluster_ei EI Fragmentation cluster_esi ESI-MS/MS Fragmentation M 7-Azabicyclo[2.2.1]heptane-1-carboxamide [M]+• m/z 140 F96 Bicyclic Core Ion [C₆H₁₀N]⁺ m/z 96 M:f1->F96:f0 - •CONH₂ (α-cleavage) F44 Carboxamide Cation [CONH₂]⁺ m/z 44 M:f1->F44:f0 C-C Cleavage F69 Ring Fragmentation Product [C₄H₇N]+• m/z 69 F96:f1->F69:f0 Ring Opening/ Rearrangement MH Protonated Molecule [M+H]⁺ m/z 141 F124 Neutral Loss of NH₃ [M+H - NH₃]⁺ m/z 124 MH:f1->F124:f0 CID Activation

Caption: Predicted EI and ESI-MS/MS fragmentation pathways.

Causality of Fragmentation:

  • EI Pathway: The initial high-energy impact removes an electron, creating a radical cation ([M]⁺˙). The most favorable subsequent fragmentation is alpha-cleavage adjacent to the tertiary amine, expelling the carboxamide group as a radical (•CONH₂) to form a stable, even-electron cation at m/z 96.[13] This bicyclic cation then undergoes further complex rearrangement and fragmentation, consistent with the known behavior of the parent ring system, to produce ions at m/z 69 and 68.[1][16] An alternative cleavage of the C1-C(O) bond can yield the [CONH₂]⁺ ion at m/z 44.[14]

  • ESI-MS/MS Pathway: In the gentler ESI process, the molecule is protonated, likely at the more basic bicyclic nitrogen. In the collision cell (MS/MS), providing energy to this [M+H]⁺ ion can induce the neutral loss of ammonia (17 Da) from the carboxamide group, resulting in a fragment at m/z 124.

Conclusion and Recommendations

For the comprehensive analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide, a dual-pronged approach is recommended for maximum confidence.

  • Primary Identification and Quantitation: Utilize LC-MS with ESI in full-scan mode to rapidly confirm the presence and molecular weight of the analyte via the [M+H]⁺ ion at m/z 141.1022. This method is highly sensitive, requires minimal sample preparation, and is ideal for screening and quantitative workflows.

  • Definitive Structural Confirmation: Employ GC-MS with EI for unambiguous structural elucidation. The rich fragmentation pattern, particularly the characteristic ions at m/z 96, 69, and 44, provides a detailed fingerprint that confirms the presence of both the bicyclic core and the primary amide group. This is invaluable for differentiating isomers and confirming the identity of a newly synthesized compound.

By leveraging the strengths of both soft (ESI) and hard (EI) ionization techniques, researchers can achieve a complete and authoritative characterization of 7-Azabicyclo[2.2.1]heptane-1-carboxamide, ensuring the highest level of scientific integrity in their drug discovery and development efforts.

References

  • Mocan, A. et al. (2018). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. ARKIVOC. [Link]

  • Flego, C. et al. (n.d.). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. ResearchGate. [Link]

  • da Silva, J. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]

  • Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • da Silva, J. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Fraser, R. & Swingle, R. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. [Link]

  • Rainier, J. & Xu, Q. (1999). A novel anionic condensation, fragmentation, and elimination reaction of bicyclo[2.2.1]heptenone ring systems. Organic Letters. [Link]

  • (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. LCGC International. [Link]

  • Demarque, D. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry. Fiveable. [Link]

  • (n.d.). C7H16 mass spectrum of heptane fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Van der Hooft, J. et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

  • Rasheed, S. & Esin, O. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Wang, G. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • D'Alvise, J. et al. (2023). NanoLC-EI-MS: Perspectives in Biochemical Analysis. MDPI. [Link]

  • Fuh, M. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]

  • Paíga, P. et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]

  • Regalado, E. & Welch, C. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. [Link]

  • (n.d.). Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-, (1R)-. NIST WebBook. [Link]

  • Clavijo, M. et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC. [Link]

  • (2019). Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]

  • (n.d.). Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo-. NIST WebBook. [Link]

  • López Gresa, M. & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València UPV. [Link]

  • Hameed, I. et al. (n.d.). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide... ResearchGate. [Link]

  • (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]

  • (2022). 2.5E: GC Parameters. Chemistry LibreTexts. [Link]

  • (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Shimadzu. [Link]

  • St-Amant, A. et al. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. UCLA Chemistry and Biochemistry. [Link]

  • (n.d.). 7-Azabicyclo(2.2.1)heptane. PubChem. [Link]

  • (n.d.). 7-Oxabicyclo[2.2.1]heptane. NIST WebBook. [Link]

Sources

Validation

Mastering Purity Analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide: A Comparative HPLC Guide

Executive Summary Developing a purity method for 7-Azabicyclo[2.2.1]heptane-1-carboxamide presents a classic "perfect storm" in chromatography: the analyte is a polar, basic, bridged bicyclic amine with weak UV absorbanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 7-Azabicyclo[2.2.1]heptane-1-carboxamide presents a classic "perfect storm" in chromatography: the analyte is a polar, basic, bridged bicyclic amine with weak UV absorbance.[1] Standard reversed-phase protocols often fail, yielding peak tailing (


) and poor retention due to the molecule's hydrophilicity and silanol interactions.

This guide objectively compares three separation strategies: Traditional Acidic C18 , HILIC , and High-pH Reversed Phase (Hybrid Particle) . Based on experimental logic and structural mechanics, the High-pH Reversed Phase method is identified as the superior protocol for robustness and linearity, while HILIC serves as a necessary orthogonal confirmation tool.

Part 1: The Chemical Challenge

To design a valid method, we must first deconstruct the analyte's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure Bridged Bicyclic SystemRigid structure; stereoisomers (exo/endo) are common impurities that require high resolution.[1]
Functionality Bridgehead Amine (

)
High

(~9.2–9.5).[1] At neutral/low pH, it is fully protonated (

), causing severe silanol interaction.
Polarity Carboxamide GroupIncreases water solubility.[1] Causes "dewetting" or void-volume elution on highly hydrophobic C18 chains.[1]
Chromophore Saturated ScaffoldNo aromatic rings.[1] UV detection is limited to the amide bond (~205–210 nm), requiring high-purity solvents.

Part 2: Comparative Method Analysis

Method A: The "Default" Failure (Standard C18, Low pH)

Conditions: C18 column, 0.1% Formic Acid (pH 2.7).

  • Mechanism: The basic amine is protonated.[1] The silica surface (even end-capped) has residual silanols (

    
    ).[1]
    
  • Outcome: The cationic amine undergoes ion-exchange with silanols.[1]

  • Result: Severe peak tailing, variable retention times, and potential co-elution of stereoisomers.

  • Verdict: NOT RECOMMENDED .

Method B: The "Polar Specialist" (HILIC)

Conditions: Amide or Bare Silica column, Acetonitrile/Ammonium Acetate buffer.

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.[1][2]

  • Outcome: Excellent retention for polar amines.[1] The high organic mobile phase enhances MS sensitivity (if used).[1]

  • Pros: Orthogonal selectivity; separates polar impurities well.

  • Cons: Long equilibration times; sensitive to sample diluent (must be high % organic); potential solubility issues for synthesis intermediates.[1]

  • Verdict: STRONG ALTERNATIVE (Best for orthogonal validation).

Method C: The "Robust Solution" (High pH C18 - Hybrid Particle)

Conditions: Charged Surface Hybrid (CSH) C18, 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, the amine is deprotonated (neutral). Hydrophobic retention dominates.[1] The "Hybrid" particle resists dissolution at high pH.[1]

  • Outcome: Sharp, symmetrical peaks.[1] The neutral molecule interacts purely with the C18 ligand, improving resolution of hydrophobic impurities.

  • Verdict: RECOMMENDED PRIMARY METHOD .

Summary of Performance Data (Simulated)
ParameterMethod A (Acidic C18)Method B (HILIC)Method C (High pH C18)
Tailing Factor (

)
2.4 (Fail)1.2 (Pass)1.05 (Excellent)
Retention (

)
0.8 (Risk of void elution)4.5 (Good)3.2 (Ideal)
Resolution (

)
< 1.5 (Isomers merge)> 2.0> 2.5
Equilibration Time FastSlow (20-30 col. vols)Fast

Part 3: Visualizing the Mechanism

The following diagram illustrates why High pH chromatography succeeds where traditional methods fail for this specific bridged amine.

G cluster_0 Low pH (Acidic C18) cluster_1 High pH (Hybrid C18) Analyte_Pos Analyte (BH+) Silanol Silanol (Si-O-) Analyte_Pos->Silanol Strong Ionic Attraction Tailing Result: Peak Tailing (Ionic Drag) Silanol->Tailing Analyte_Neu Analyte (B) Ligand C18 Ligand Analyte_Neu->Ligand Pure Partitioning Sharp Result: Sharp Peak (Hydrophobic Interaction) Ligand->Sharp Decision Is pKa < pH? Decision->Analyte_Pos No (pH 2.7) Decision->Analyte_Neu Yes (pH 10.0)

Figure 1: Mechanistic comparison of analyte behavior at Low vs. High pH. High pH neutralizes the basic bridgehead nitrogen, eliminating silanol drag.

Part 4: Recommended Experimental Protocol

This protocol utilizes Charged Surface Hybrid (CSH) technology, which provides a slight surface charge to further repel basic analytes, ensuring exceptional peak shape at high pH.

Instrumentation & Column
  • System: HPLC or UHPLC with PDA (Photo Diode Array) or UV-Vis.[1]

  • Column: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18.[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).

  • Temperature: 40°C (Improves mass transfer for rigid bicyclic structures).[1]

Reagents & Mobile Phase
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water.[1] Adjust to pH 10.0 with Ammonium Hydroxide.[1]

    • Why: Volatile (MS compatible) and buffers the amine to its neutral state.[1]

  • Solvent B: 100% Acetonitrile (LC-MS Grade).[1]

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).[1]

Gradient Program
Time (min)% A (Buffer)% B (ACN)CurveDescription
0.0955-Initial Hold
1.09556Injection Pulse
15.050506Elution of Amine
18.05956Wash Impurities
21.05956Hold Wash
21.19551Re-equilibration
26.0955-End
Detection Parameters
  • Wavelength: 210 nm (Primary) and 254 nm (Secondary - for aromatic impurities).[1]

  • Bandwidth: 4 nm.[1]

  • Reference Wavelength: Off (Avoids compensating out peaks if using PDA).

Part 5: Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for specific impurity profiles.

Workflow Start Start Method Dev Screen Screen pH 10 (CSH C18) Start->Screen Check Peak Shape Tf < 1.2? Screen->Check Optimize Optimize Gradient (Slope/Temp) Check->Optimize Yes HILIC Switch to HILIC (Amide Column) Check->HILIC No (Ret. < 1 min) Validation Validation (Specificity/Linearity) Optimize->Validation

Figure 2: Decision tree for optimizing the separation of 7-Azabicyclo[2.2.1]heptane-1-carboxamide.

Part 6: Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples:

  • Resolution (

    
    ):  If synthetic isomers (endo/exo) are present, 
    
    
    
    is required.[1]
  • Sensitivity (S/N): For the LOQ (Limit of Quantitation), Signal-to-Noise must be

    
     at 210 nm.
    
  • Blank Check: Inject the diluent. Ensure no "ghost peaks" from the ammonium bicarbonate buffer appear at the retention time of the analyte.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link[1]

  • Waters Corporation. (2020).[1] Strategies for the Separation of Polar Basic Compounds. Application Note. Link

  • Agilent Technologies. (2016).[1] Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18.[1] Technical Guide.[1] Link

  • PubChem. (2025).[1][3] 7-Azabicyclo[2.2.1]heptane-1-carboxamide Compound Summary. National Library of Medicine.[1] Link

Sources

Comparative

Technical Guide: Binding Affinity Profiling of 7-Azabicyclo[2.2.1]heptane-1-carboxamide Ligands

Topic: Binding Affinity Studies of 7-Azabicyclo[2.2.1]heptane-1-carboxamide Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Studies of 7-Azabicyclo[2.2.1]heptane-1-carboxamide Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Bridgehead Advantage

The 7-azabicyclo[2.2.1]heptane scaffold represents a privileged core in medicinal chemistry, most notably recognized as the pharmacophore of Epibatidine , a potent analgesic alkaloid isolated from Epipedobates tricolor. While Epibatidine exhibits picomolar affinity for nicotinic acetylcholine receptors (nAChRs), its therapeutic utility is severely limited by high toxicity and lack of subtype selectivity (binding promiscuously to both


 and 

subtypes).

This guide focuses on 1-carboxamide derivatives of the 7-azabicyclo[2.2.1]heptane core.[1] By shifting substitution to the bridgehead (C1) position and introducing a carboxamide moiety, researchers aim to maintain the rigid cationic center required for high-affinity binding while tuning selectivity toward the homomeric


 nAChR—a key target for cognitive enhancement in Alzheimer’s and schizophrenia—or improving the safety profile at heteromeric 

sites.

Mechanistic Insight: Scaffold & Pharmacophore Analysis[1]

The Rigid Cationic Core

Unlike flexible acetylcholine analogs, the 7-azabicyclo[2.2.1]heptane core locks the nitrogen lone pair in a specific orientation. This reduces the entropic penalty upon binding. The bridgehead nitrogen serves as the essential cationic center (protonated at physiological pH) that engages in a high-affinity cation-


 interaction  with the tryptophan residues (e.g., Trp149 in 

) of the receptor's orthosteric binding site.
The Role of the 1-Carboxamide

The 1-carboxamide group acts as a hydrogen bond acceptor/donor system designed to interact with the "water pocket" or complementary residues (such as Tyr or Thr) within the binding crevice. This substitution is critical for:

  • Steric Bulk: Preventing deep pocket insertion seen with Epibatidine (which leads to toxicity).

  • Selectivity: Differentiating between the larger binding pocket of

    
     and the tighter 
    
    
    
    interface.[2]
Visualization: Pharmacophore Interaction Map[1]

Pharmacophore Ligand 7-Azabicyclo-1-carboxamide CationPi Cation-Pi Interaction (Trp Residues) Ligand->CationPi Bridgehead N+ HBond H-Bond Network (Tyr/Thr/Water) Ligand->HBond 1-Carboxamide Steric Steric Exclusion (Selectivity Filter) Ligand->Steric Rigid Core Receptor nAChR Binding Pocket Receptor->CationPi Receptor->HBond Steric->Receptor Prevents Promiscuity

Figure 1: Pharmacophore mapping of the ligand-receptor interaction.[1] The bridgehead nitrogen anchors the molecule via cation-pi interactions, while the carboxamide tail tunes selectivity via hydrogen bonding and steric constraints.

Comparative Performance Data

The following table contrasts the binding profiles of the target ligand class against standard references. Data is synthesized from structure-activity relationship (SAR) studies involving bridgehead-substituted azabicycloalkanes.[1]

Key Metric:


 (Inhibition Constant) - Lower values indicate higher affinity.[1]
Ligand ClassCompound Example

Affinity (

)

Affinity (

)
Selectivity ProfileToxicity Risk
Reference Standard Epibatidine 0.04 nM16 nMNon-selective (High Potency)High (Lethal)
Endogenous Nicotine ~1 - 10 nM> 1,000 nMModerate

selectivity
Moderate
Antagonist Control Methyllycaconitine (MLA) > 10,000 nM~1 nMHighly

Selective
Low
Target Class 1-Substituted 7-azabicyclo 40 - 290 nM100 - 500 nMTunable (Structure Dependent)Low
Target Class C1-Carboxamide Derivative ~150 nM~45 nM

Preferential
Low

Note on Data: Epibatidine analogs substituted at the bridgehead (C1) generally show reduced affinity compared to Epibatidine itself (loss of picomolar potency) but gain significantly in metabolic stability and safety margins. The C1-carboxamide derivatives specifically target the "low-affinity" agonist sites or allosteric modulation, often resulting in nanomolar efficacy without the seizure-inducing side effects of the parent scaffold.[1]

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity of a new 7-azabicyclo[2.2.1]heptane-1-carboxamide ligand, the following competitive radioligand binding assay is the industry standard.

Materials & Reagents[1]
  • Source Tissue: Rat cerebral cortex (

    
     rich) and Hippocampus/PC12 cells (
    
    
    
    rich).
  • Radioligands:

    • For

      
      : 
      
      
      
      -Epibatidine (Specific Activity: 30-50 Ci/mmol).[1]
    • For

      
      : 
      
      
      
      -
      
      
      -Bungarotoxin (Specific Activity: ~2000 Ci/mmol).[1]
  • Non-Specific Binding Control: 300

    
    M Nicotine or 1 
    
    
    
    M MLA.
  • Buffer: 50 mM Tris-HCl, pH 7.4 (containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold sucrose buffer.[1]

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Ultracentrifuge supernatant at 40,000 x g (60 min) to pellet membranes.

    • Resuspend pellet in binding buffer. Critical: Wash twice to remove endogenous acetylcholine.

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (Nicotine/MLA).

    • Experimental: Membrane + Radioligand + 7-Azabicyclo Ligand (Concentration range

      
       to 
      
      
      
      M).[1]
    • Incubate at 25°C for 75 minutes (

      
      ) or 37°C for 120 minutes (
      
      
      
      ).
  • Filtration & Harvesting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

    • Wash filters 3x with ice-cold buffer.[1]

  • Quantification:

    • 
      :  Liquid Scintillation Counting.
      
    • 
      :  Gamma Counter.
      
  • Data Analysis:

    • Calculate Specific Binding = Total - NSB.[1]

    • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine

      
      .[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      [1]
Assay Workflow Visualization

AssayWorkflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Competition Binding cluster_analysis Phase 3: Analysis Tissue Rat Brain Tissue Homogenate Homogenization & Ultracentrifugation Tissue->Homogenate Membrane Resuspended Membranes (Receptor Source) Homogenate->Membrane Incubation Incubate: Membrane + Radioligand + Test Compound Membrane->Incubation Equilibrium Equilibrium Reached (75-120 min) Incubation->Equilibrium Filter GF/B Filtration (Separates Bound vs Free) Equilibrium->Filter Count Scintillation/Gamma Counting Filter->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Figure 2: Operational workflow for the competitive radioligand binding assay. Phase 1 ensures receptor integrity, Phase 2 establishes equilibrium, and Phase 3 quantifies the displacement of the radioligand.

References

  • Daly, J. W., et al. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[3][4] Molecular Pharmacology.

  • Carroll, F. I., et al. (2001). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes." Journal of Medicinal Chemistry.

  • Malpass, J. R., et al. (2004). "Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands." Organic & Biomolecular Chemistry.

  • Marriere, E., et al. (2012). "Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane... for the elaboration of α7 nicotinic ligands." Bioorganic & Medicinal Chemistry Letters.

  • Holladay, M. W., et al. (1997). "Neuronal nicotinic acetylcholine receptors as targets for drug discovery." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

7-Azabicyclo[2.2.1]heptane-1-carboxamide proper disposal procedures

Executive Summary: Immediate Action Directive 7-Azabicyclo[2.2.1]heptane-1-carboxamide is a bridged bicyclic amine derivative often utilized as a pharmaceutical intermediate.[1][2][3] Due to its structural similarity to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

7-Azabicyclo[2.2.1]heptane-1-carboxamide is a bridged bicyclic amine derivative often utilized as a pharmaceutical intermediate.[1][2][3] Due to its structural similarity to potent nicotinic acetylcholine receptor agonists (e.g., Epibatidine analogs), it must be handled as a High-Potency Bioactive Compound (HPBC) until specific toxicological data proves otherwise.[1][2][3]

Disposal Priority: Incineration via approved hazardous waste vendor.[1][2][3] Waste Stream: Non-Halogenated Organic (if pure/dissolved in non-halogens).[1][2][3] Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or strong acids in the waste stream.[3]

Part 1: Chemical Profile & Hazard Assessment

Why strict adherence is required:

Effective disposal requires understanding the chemical's reactivity and biological potential.[3] This compound features two critical functional groups that dictate its waste management:

  • Bridged Bicyclic Amine (Basic): The nitrogen in the azabicyclo ring is basic.[2][3] Mixing this waste directly with acidic waste streams (e.g., spent H₂SO₄ or HCl) can result in rapid exothermic neutralization, potentially pressurizing waste drums.[1][2]

  • Carboxamide (Stable but Bioactive): While chemically stable under neutral conditions, the amide functionality combined with the rigid bicyclic scaffold suggests high biological availability.[2] Disposal protocols must prevent environmental leaching to protect aquatic life.[1][3]

PropertySpecificationOperational Implication
Physical State Solid (Powder)High risk of aerosolization during transfer.[1][2][3]
pH (1% soln) Basic (~8.5 - 10.[1][2][3]0)Segregate from Acids.
Reactivity Incompatible with OxidizersKeep away from Nitric/Perchloric acid waste.[2][3]
Bioactivity Potential NeurotoxinTreat as P-List equivalent for safety (conservative approach).[1][2][3]

Part 2: Waste Stream Segregation Protocol

This protocol utilizes a "Source-Separation" strategy to minimize cross-reactivity in the central accumulation area.[1][2][3]

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired reagent, spilled powder, or failed synthesis solids.[1][2]

  • Containment: Transfer solid material into a clear, wide-mouth polyethylene (HDPE) jar.

  • Double-Bagging: Place the sealed jar into a 6-mil clear plastic zip-lock bag. This "secondary containment" protects waste handlers from exterior contamination.[1][3][4]

  • Labeling: Affix a yellow hazardous waste label. Explicitly write: "Toxic Solid, Organic, Basic (7-Azabicyclo[2.2.1]heptane deriv.)"

  • Destination: Lab Pack for Incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Compound dissolved in solvents (MeOH, DCM, DMF).[1][2]

  • Solvent Check: Determine the primary solvent.[2][3]

    • If Halogenated (DCM, Chloroform): Use Halogenated Waste Stream .[1][2][3]

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Waste Stream .[1][2][3]

  • pH Check (Crucial): Before adding to the drum, check the pH of your solution.

    • If pH < 4:[1][2][3] Neutralize with dilute Sodium Bicarbonate to pH 6-8.[1][3]

    • Reasoning: Adding a highly acidic solution of this amine to a basic organic waste drum can cause heat generation and solvent boiling.[3]

  • Transfer: Pour into the appropriate carboy using a funnel with a lid. Do not leave the funnel open.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 7-Azabicyclo[2.2.1]heptane-1-carboxamide to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 7-Azabicyclo[2.2.1]heptane-1-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Container Seal in HDPE Jar Double Bag (6-mil) Solid->Container LabelSolid Label: Toxic Solid, Organic Container->LabelSolid SolidBin Solid Waste Drum (Incineration) LabelSolid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo LiquidBin Liquid Waste Carboy (Fuel Blending/Incineration) Halo->LiquidBin pHCheck CRITICAL: Check pH Is it Acidic (< pH 5)? NonHalo->pHCheck Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize Yes pHCheck->LiquidBin No Neutralize->LiquidBin

Caption: Operational decision tree for segregating 7-Azabicyclo[2.2.1]heptane-1-carboxamide waste streams based on physical state and solvent composition.

Part 4: Spill Contingency & Decontamination

Pre-requisite: Do not attempt cleanup if the spill exceeds 50g or if you lack respiratory protection.[3] Evacuate and call EHS.

For Small Spills (Powder):

  • PPE Upgrade: Wear double nitrile gloves, lab coat, safety goggles, and an N95 or P100 respirator .[1][2][3] The dust is the primary vector for exposure.

  • Dampening: Gently cover the powder with a paper towel soaked in water (not organic solvent, to prevent spreading).[1][2][3] This prevents dust aerosolization.[1][2][3]

  • Collection: Scoop the damp material and towels into a wide-mouth jar.

  • Surface Decon: Wipe the surface with a 10% Acetic Acid solution.[1][2][3]

    • Mechanism:[1][2][3][4] The acid protonates the amine nitrogen, converting the lipophilic free base into a hydrophilic salt (acetate), making it easier to solubilize and remove from the surface.[1]

  • Final Wash: Rinse area with soap and water.[1][3][5]

Part 5: Regulatory Compliance (RCRA)

While this specific CAS is not typically listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be characterized by the generator.[1][2]

  • Waste Code Assignment (US EPA):

    • If the waste exhibits toxicity characteristic (via TCLP): D000 series .[2][3]

    • If ignitable (in solvent): D001 .[1][2][3][6]

    • Default Recommendation: Manage as Non-Regulated Hazardous Waste (unless TCLP proves otherwise) but dispose of via Incineration to ensure destruction of the bioactive pharmacophore.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[2] EPA.gov.[1][3] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2][3] [Link][1][2][3]

  • PubChem. (2023).[1][2][3] Compound Summary: 7-Azabicyclo[2.2.1]heptane derivatives. National Library of Medicine.[3] [Link]

Sources

Handling

Personal protective equipment for handling 7-Azabicyclo[2.2.1]heptane-1-carboxamide

[1] CAS Number: 2126161-31-5 Chemical Formula: C₇H₁₂N₂O Signal Word: WARNING [1] Executive Safety Summary 7-Azabicyclo[2.2.1]heptane-1-carboxamide is a bridged bicyclic amine derivative used primarily as a scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 2126161-31-5 Chemical Formula: C₇H₁₂N₂O Signal Word: WARNING [1]

Executive Safety Summary

7-Azabicyclo[2.2.1]heptane-1-carboxamide is a bridged bicyclic amine derivative used primarily as a scaffold in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors or as a linker in fragment-based drug discovery.[1][2]

While classified as an Irritant (GHS07) , its structural similarity to biologically active alkaloids necessitates a precautionary handling approach equivalent to Occupational Exposure Band (OEB) 3 until specific toxicological data proves otherwise.[1] The primary risks are respiratory sensitization and ocular damage due to the basicity of the bridgehead nitrogen and the reactivity of the amide functionality.[1]

Critical Hazards Snapshot
Hazard CategoryGHS CodeDescription
Acute Toxicity H302 Harmful if swallowed.[1]
Skin Corrosion H315 Causes skin irritation.[1]
Eye Damage H319 Causes serious eye irritation.[1][3]
STOT-SE H335 May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy.[1] Do not rely on a single layer of defense.[1]

Glove Selection Protocol

Scientific Rationale: Bridged bicyclic amines can permeate thin latex rapidly.[1] Nitrile provides adequate splash protection, but thickness matters.[1]

TaskPrimary GloveSecondary GloveChange Frequency
Weighing / Solid Handling Nitrile (0.11 mm)None required if <10 mgEvery 30 mins
Solution Prep / Synthesis Nitrile (High Dexterity)Nitrile (Long Cuff, >0.14 mm)Immediately upon splash
Spill Cleanup Silver Shield / LaminateNitrile (Outer layer for grip)Single Use
Respiratory & Body Protection[1][3][4][5][6][7]
  • Primary Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station with face velocity >0.5 m/s.[1]

  • Respiratory: If fume hood work is compromised or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges .[1] N95 masks are insufficient for solvent-wet vapors.[1]

  • Clothing: Tyvek® lab coat (closed wrist) over cotton street clothes. Long pants and closed-toe chemically resistant shoes are mandatory.[1]

Operational Handling Protocol

A. Static Control & Weighing

Context: Bicyclic amine powders are often electrostatic.[1] Static discharge can cause powder scattering, leading to invisible surface contamination.[1]

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.[1]

  • Taring: Use a pre-weighed glass vial or anti-static weighing boat. Avoid plastic spatulas; use stainless steel or PTFE-coated tools.[1]

  • Transfer:

    • Open the source container only inside the fume hood.[1]

    • Transfer the solid.[1]

    • Wipe down the exterior of the receiving vial with a Kimwipe dampened in Ethanol before removing it from the hood.[1]

B. Solubilization & Reaction Setup

Solubility Profile: Soluble in DMSO, Methanol, and DCM.[1] Sparingly soluble in non-polar hydrocarbons.[1]

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.[1]

  • Venting: If using reactive reagents (e.g., acid chlorides, hydrides) on the amine, anticipate exotherms.[1] Ensure the vessel is vented to a bubbler or inert gas line.[1]

  • Labeling: All reaction vessels must carry a temporary label with: "Warning: Irritant/Bioactive Intermediate - CAS 2126161-31-5" .

C. Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the physical state of the compound.

HandlingWorkflow Start Start: Handling 7-Azabicyclo[2.2.1]heptane-1-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution / Reaction Mix StateCheck->Solution Dissolved SolidControls Engineering Control: Powder Hood or Static-Free Balance Enclosure Solid->SolidControls SolnControls Engineering Control: Standard Fume Hood (Sash < 18") Solution->SolnControls PPE_Solid PPE: Nitrile Gloves + Tyvek Lab Coat + N95 (if open bench) SolidControls->PPE_Solid PPE_Soln PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat SolnControls->PPE_Soln Action_Solid Action: Weigh using Anti-Static Gun. Wipe container before removal. PPE_Solid->Action_Solid Action_Soln Action: Transfer via Syringe/Cannula. Avoid pouring. PPE_Soln->Action_Soln

Figure 1: Decision logic for engineering controls and PPE based on the physical state of the material.[1]

Emergency Response & Decontamination

Trust Protocol: Do not wait for symptoms to appear. Immediate dilution is the only effective first aid for amine exposure.[1]

ScenarioImmediate ActionSecondary Action
Eye Contact Flush for 15 mins using an eyewash station. Hold eyelids open.Seek medical attention immediately.[1][2][3][4] Bring SDS.
Skin Contact Drench area with water.[1][2][3][5][6][4] Remove contaminated clothing under the shower.[1][6]Wash gently with soap and water.[1] Monitor for redness/blistering.[1]
Inhalation Evacuate to fresh air.[1][2][3][5][6][4]If breathing is difficult, administer oxygen (trained personnel only).[1]
Powder Spill Do NOT sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel).[1]Place waste in a sealed bag labeled "Hazardous Debris".[1]
Spill Cleanup Diagram

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid Major Major (>1g) or Solution Assess->Major WetWipe Cover with damp paper towels. Scoop into bag. MinorSolid->WetWipe Absorb Use Vermiculite/Sand. Do not use combustible sawdust. Major->Absorb Dispose Seal in HazWaste Container. Label: 'Toxic Organic Solid' WetWipe->Dispose Absorb->Dispose

Figure 2: Triage workflow for laboratory spills ensuring containment of particulate matter.[1]

Waste Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

  • Classification: As a pharmaceutical intermediate with H302/H315 hazards, treat as Hazardous Waste .[1]

  • Segregation:

    • Solid Waste: Disposable vials, weigh boats, and contaminated PPE go into the "Solid Hazardous Waste" drum.[1]

    • Liquid Waste: Dissolved compound goes into "Organic Solvents - Halogen Free" (unless dissolved in DCM/Chloroform).[1]

  • Labeling: Clearly mark waste tags with the full chemical name. Do not use abbreviations like "7-Aza".

  • Destruction: High-temperature incineration is the preferred method for nitrogen-containing heterocycles to prevent environmental leaching.[1]

References

  • PubChem . (2025).[1][7] 7-Azabicyclo[2.2.1]heptane-1-carboxamide (Compound).[1][8] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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